Diphosphoric acid--water (1/1)

Description

BenchChem offers high-quality Diphosphoric acid--water (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphosphoric acid--water (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

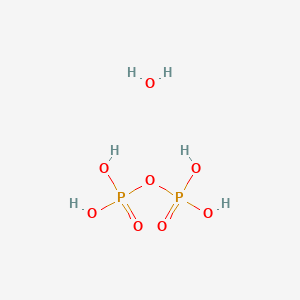

Structure

2D Structure

Properties

CAS No. |

825629-42-3 |

|---|---|

Molecular Formula |

H6O8P2 |

Molecular Weight |

195.99 g/mol |

IUPAC Name |

phosphono dihydrogen phosphate;hydrate |

InChI |

InChI=1S/H4O7P2.H2O/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);1H2 |

InChI Key |

VAYWSYJJESFULG-UHFFFAOYSA-N |

Canonical SMILES |

O.OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Contextualization of Phosphorus Oxoacid Hydrates

Phosphorus oxoacids are a class of chemical compounds that contain phosphorus, oxygen, and hydrogen. unacademy.comwikipedia.org They are characterized by a central phosphorus atom tetrahedrally surrounded by oxygen atoms and at least one P-OH bond from which a proton can dissociate. unacademy.com The ability of these acids to form hydrates, where water molecules are incorporated into the crystal structure, is a key area of study. nih.govresearchgate.net These hydrates are not merely simple mixtures; the water molecules often play a crucial role in the hydrogen-bonding network, influencing the compound's structure, stability, and properties. nih.govscispace.com

The study of phosphorus oxoacid hydrates provides valuable insights into fundamental chemical principles such as hydrogen bonding, proton transfer mechanisms, and crystal packing. nih.govresearchgate.net Researchers utilize various spectroscopic and analytical techniques to understand the states of water within these hydrated structures. nih.gov The interactions between the phosphorus oxoacid and water molecules can range from weak associations to strong hydrogen bonds, significantly affecting the physicochemical properties of the compound. nih.govresearchgate.net

Historical Perspectives on Diphosphoric Acid Studies

The discovery of diphosphoric acid, also known as pyrophosphoric acid, is credited to a "Mr. Clarke of Glasgow" in 1827. wikipedia.org He found that heating sodium phosphate (B84403) to a high temperature resulted in the formation of a new acid, which he named pyrophosphoric acid. wikipedia.org Early studies revealed that this new acid could be readily converted back to orthophosphoric acid by treatment with hot water. wikipedia.org

Initially, the focus of research was on the synthesis and basic characterization of diphosphoric acid and its salts. Over time, investigations expanded to include its structure and its behavior in solution. A significant finding was that molten pyrophosphoric acid rapidly establishes an equilibrium with phosphoric acid and other polyphosphoric acids. wikipedia.org This complex equilibrium mixture underscores the dynamic nature of condensed phosphoric acids. The synthesis of hypodiphosphoric acid and its derivatives, which also contain a P-P bond, has been a subject of study since 1877, though a comprehensive review of these synthetic efforts was only published more recently. mdpi.com

Current Research Significance of Diphosphoric Acid Monohydrate

Chemical Synthesis Pathways

The synthesis of diphosphoric acid and its monohydrate can be achieved through several routes, each with its own advantages and limitations. These methods primarily include the condensation of orthophosphoric acid, ion exchange techniques, and other alternative synthetic strategies.

2 H₃PO₄ ⇌ H₄P₂O₇ + H₂O doubtnut.com

Heating orthophosphoric acid at temperatures between 215°C and 260°C (523 K to 533 K) induces this condensation. collegedunia.comyoutube.com However, this method rarely yields pure diphosphoric acid. wikipedia.org Instead, it results in an equilibrium mixture containing orthophosphoric acid, diphosphoric acid, and other polyphosphoric acids. wikipedia.orgunacademy.com The concentration of diphosphoric acid in the resulting mixture is typically around 40-50%. wikipedia.org Prolonged heating or temperatures above 180°C can lead to further polymerization, forming metaphosphoric acid and other polyphosphoric acids. collegedunia.comyoutube.com

Interactive Table: Thermal Condensation of Orthophosphoric Acid

| Parameter | Value | Reference |

|---|---|---|

| Reactant | Orthophosphoric Acid (H₃PO₄) | |

| Product | Diphosphoric Acid (H₄P₂O₇) | |

| Temperature Range | 215–260 °C | |

| Resulting Mixture | Ortho-, pyro-, and polyphosphoric acids | wikipedia.org |

| Max. Diphosphoric Acid Yield | ~40-50% | wikipedia.org |

To obtain a purer solution of diphosphoric acid, particularly in its hydrated form, ion exchange chromatography is a preferred method. collegedunia.com This technique typically involves passing an aqueous solution of a pyrophosphate salt, such as sodium pyrophosphate (Na₄P₂O₇), through a cation exchange resin in the hydrogen form (H⁺). collegedunia.comlookchem.com The resin exchanges the sodium ions (Na⁺) for hydrogen ions (H⁺), resulting in a pure aqueous solution of diphosphoric acid. collegedunia.comgoogle.com

This method is advantageous as it avoids the high temperatures required for thermal condensation and the subsequent formation of a mixture of polyphosphoric acids. unacademy.com The resulting solution can then be carefully concentrated to obtain the hydrated crystalline form. This technique has been utilized in the synthesis of various pyrophosphate-based materials, where a pure pyrophosphoric acid solution is required as a precursor. researchgate.netgrafiati.com

Interactive Table: Ion Exchange Synthesis of Diphosphoric Acid

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Aqueous solution of Sodium Pyrophosphate (Na₄P₂O₇) | collegedunia.comlookchem.com |

| Technique | Cation Exchange Chromatography | collegedunia.com |

| Resin Form | Hydrogen form (H⁺) | researchgate.net |

| Product | Pure aqueous solution of Diphosphoric Acid | collegedunia.com |

| Advantage | Avoids formation of polyphosphoric acid mixtures | unacademy.com |

Besides thermal condensation and ion exchange, other methods have been developed for the synthesis of diphosphoric acid and its derivatives. One such method is the reaction of phosphoric acid with phosphoryl chloride (POCl₃). wikipedia.orgpw.live The reaction is as follows:

5 H₃PO₄ + POCl₃ → 3 H₄P₂O₇ + 3 HCl wikipedia.org

Another classical approach involves the treatment of lead pyrophosphate (Pb₂P₂O₇) with hydrogen sulfide (B99878) (H₂S), which precipitates lead sulfide (PbS) and leaves diphosphoric acid in solution. collegedunia.comwikipedia.org

Furthermore, various derivatives of diphosphoric acid, such as its esters, can be synthesized. wikipedia.org For instance, the reaction of pyrophosphoric acid with an alcohol in a suitable solvent like benzene (B151609) can yield mono-alkyl phosphates. researchgate.net The synthesis of more complex derivatives, such as those with P-P bonds like hypodiphosphoric acid, involves different synthetic strategies, including the reduction of phosphorohalidates or the reaction of electrophilic phosphorus compounds with nucleophiles. mdpi.comresearchgate.net The synthesis of V-shaped aryldiphosphonic acids has also been achieved through C-P cross-coupling reactions, followed by hydrolysis. beilstein-journals.org

Mechanistic Elucidation of Hydrate Formation

The formation of diphosphoric acid monohydrate is intrinsically linked to the principles of dehydration-hydration equilibria and the influence of water activity in the system.

The relationship between orthophosphoric acid, diphosphoric acid, and water is a dynamic equilibrium. When molten, diphosphoric acid rapidly equilibrates with phosphoric acid and other polyphosphoric acids. wikipedia.orgunacademy.com In aqueous solutions, diphosphoric acid hydrolyzes back to orthophosphoric acid, with the rate of hydrolysis being significantly faster in hot water. lookchem.comwikipedia.org

Kinetic studies on the hydration of related systems, such as the transformation of hemihydrate phosphogypsum to dihydrate phosphogypsum in simulated wet process phosphoric acid, reveal that the process includes stages of induction for nucleation and subsequent growth. nih.gov The hydration rate is influenced by factors such as temperature and the concentration of phosphoric acid and sulfate (B86663) ions. nih.gov While not directly on diphosphoric acid monohydrate, these studies provide a framework for understanding the kinetics of hydration in phosphate systems. The formation of diphosphoric acid itself is a condensation process, and its stability in the hydrated form depends on preventing the reverse hydrolysis reaction.

Water activity plays a crucial role in the formation and stability of diphosphoric acid and its hydrate. The self-condensation of phosphoric acid to form diphosphoric acid is negligible at concentrations below 90% H₃PO₄. wikipedia.orgwikiwand.com However, as the concentration increases beyond 95%, the amount of diphosphoric acid begins to rise, indicating that lower water activity favors its formation. wikipedia.orgwikiwand.com

Studies on the H₂O-H₃PO₄ system have shown that transitions within the phosphoric acid solutions, such as the formation of condensates like diphosphoric acid or rehydration processes, are linked to water content and density. sciendo.com In dilute aqueous solutions with high water activity, the formation of diphosphoric acid is not favored, even at elevated temperatures, due to the equilibrium shifting towards hydrolysis. researchgate.net Therefore, controlling the water activity is essential for the synthesis and preservation of diphosphoric acid monohydrate, as an excess of water will drive the equilibrium back towards orthophosphoric acid. wikipedia.org

Advanced Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography is a powerful and widely used technique for determining the atomic and molecular structure of a crystal. The diffraction of an X-ray beam by the electrons of the atoms in a crystalline solid provides a unique pattern that can be mathematically transformed into a three-dimensional model of the electron density. From this model, the positions of the atoms can be inferred, revealing the molecular structure and packing.

Table 1: Representative Crystallographic Data for a Hydrated Phosphate Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.879 |

| b (Å) | 12.130 |

| c (Å) | 4.621 |

| V (ų) | 1000.4 |

| Z | 4 |

| Data for glycylglycine (B550881) phosphate monohydrate, illustrating typical parameters obtained from X-ray crystallography. alfa-chemistry.com |

Neutron diffraction is a powerful complementary technique to X-ray crystallography, particularly for structures containing hydrogen atoms. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction exceptionally sensitive to the positions of light atoms, especially hydrogen, which are often difficult to locate accurately with X-ray diffraction.

In the context of diphosphoric acid monohydrate, neutron diffraction would be invaluable for precisely determining the positions of the hydrogen atoms in both the acidic P-OH groups and the water molecule. This information is crucial for a complete description of the hydrogen-bonding network, which dictates many of the material's properties. Studies on anhydrous phosphoric acid using neutron diffraction have provided detailed insights into its hydrogen bonding. researchgate.net

A neutron diffraction study on urea-phosphoric acid has demonstrated the ability of this technique to probe the nature of short hydrogen bonds, showing a near-symmetrical O···H···O arrangement at room temperature. nih.gov This level of detail is essential for understanding proton transfer pathways and the dynamics of hydrogen atoms within the crystal lattice of a hydrated acid.

Spectroscopic Probing of Molecular Structure and Bonding

Spectroscopic techniques provide information about the local chemical environment and bonding within a material. They are highly complementary to diffraction methods, offering insights into the electronic structure and dynamic properties of the molecules.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment in solid materials. By measuring the interaction of nuclear spins with an external magnetic field, solid-state NMR can provide information about the different chemical sites, their connectivity, and the intermolecular interactions in a crystalline or amorphous solid.

³¹P is a spin-1/2 nucleus with 100% natural abundance, making it an excellent probe for solid-state NMR studies of phosphorus-containing compounds. ect-journal.kz The chemical shift of a phosphorus nucleus is highly sensitive to its local bonding environment, including the number and type of atoms it is bonded to and the nature of any intermolecular interactions.

In a study of solid phosphosilicate gels, ³¹P Magic Angle Spinning (MAS) NMR was used to identify different phosphorus species. The spectra clearly distinguished between orthophosphoric acid and pyrophosphoric acid, with pyrophosphoric acid showing a characteristic chemical shift. fishersci.com For diphosphoric acid monohydrate, ³¹P solid-state NMR would be expected to show a distinct resonance for the phosphorus atoms in the pyrophosphate group. The chemical shift and any splitting of this signal would provide information about the symmetry of the phosphorus environments and potential P-O-P bond angle distortions due to crystal packing and hydrogen bonding. In some cases, two distinct phosphorus signals might be observed if the two phosphorus atoms in the diphosphate (B83284) unit are not crystallographically equivalent.

Table 2: Representative ³¹P Solid-State NMR Chemical Shifts for Pyrophosphates

| Compound Type | Typical ³¹P Chemical Shift (ppm) |

| Pyrophosphoric Acid | ~ -12 |

| Pyrophosphate esters | ~ -12.5 |

| Chemical shifts are relative to 85% H₃PO₄. Data is illustrative and based on studies of related compounds. researchgate.net |

¹H MAS NMR is a sensitive technique for characterizing the proton environments in a solid. It can distinguish between protons in different functional groups (e.g., P-OH vs. H₂O) and provide information about hydrogen bonding strength and dynamics.

In the case of diphosphoric acid monohydrate, ¹H MAS NMR would be expected to show distinct signals for the acidic protons of the P-OH groups and the protons of the water molecule. The chemical shifts of these signals are indicative of the strength of the hydrogen bonds they participate in. For example, a study on the adsorption of carboxyalkylphosphonic acids on metal oxides used ¹H MAS NMR to identify different types of hydrogen-bonding interactions. niif.hu The presence of hydrogen bonds typically causes a downfield shift (to higher ppm values) for the involved protons. By analyzing the ¹H NMR spectrum, the nature and extent of hydrogen bonding between the diphosphoric acid and water molecules can be elucidated.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and intermolecular interactions in diphosphoric acid monohydrate. The vibrational modes of the phosphate groups and the water molecule are sensitive to their local environment, providing a window into the hydrogen-bonding network. researchgate.netresearchgate.net

The O-H stretching region of the vibrational spectra is particularly informative about the hydrogen-bonding environment. In aqueous solutions of phosphoric acid, the O-H stretching band is broad and complex, reflecting the variety of hydrogen bond strengths and configurations. researchgate.netresearchgate.netresearchgate.net The stretching modes of the P-O and P-OH groups also provide key structural information. In related phosphate compounds, distinct bands are observed for the symmetric and asymmetric stretching vibrations of these groups. imist.maaip.orgresearchgate.net For instance, in aqueous solutions of H₃PO₄, the P-O stretching modes are well-defined, and their positions can shift with changes in concentration and temperature, indicating alterations in the hydrogen-bonding network. rsc.org

In a study of L-Arginine phosphate monohydrate, which contains H₂PO₄⁻ ions and a water molecule, the IR and Raman spectra revealed distinct bands for P=O and P-OH vibrations. imist.ma Bands around 1226 cm⁻¹ and 1010 cm⁻¹ were assigned to P=O stretching, while bands at 534 cm⁻¹ and 480 cm⁻¹ were attributed to in-plane and out-of-plane deformation vibrations of P-OH, respectively. imist.ma The presence of water molecules is identified by their characteristic stretching and bending modes, which are often shifted to lower frequencies compared to free water, indicating their involvement in hydrogen bonding. researchgate.netimist.ma

Table 1: Representative Vibrational Frequencies for Phosphate and Water Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment | Reference |

| ν(O-H) | 3200 - 3600 | O-H stretching in water and P-OH groups | researchgate.netimist.ma |

| ν(P=O) | 1000 - 1300 | Asymmetric and symmetric P=O stretching | imist.maaip.orgacs.org |

| ν(P-OH) | 880 - 1000 | Symmetric P-OH stretching | aip.org |

| δ(HOH) | 1595 - 1650 | H-O-H bending in water | imist.ma |

| δ(P-OH) | 480 - 540 | In-plane and out-of-plane P-OH deformation | imist.ma |

The presence and strength of hydrogen bonds in diphosphoric acid monohydrate can be inferred from several signatures in the vibrational spectra. A key indicator is the red-shift (a shift to lower wavenumbers) and broadening of the O-H stretching bands of both the P-OH groups and the water molecule. researchgate.netnih.gov This phenomenon is a direct consequence of the weakening of the O-H covalent bond upon the formation of a hydrogen bond. mdpi.com

Furthermore, the formation of strong hydrogen bonds can give rise to new vibrational modes, such as the restricted translational mode of the P-O···HOH interaction, which has been observed in concentrated potassium phosphate solutions at approximately 240 cm⁻¹. researchgate.net The analysis of the band shapes and the appearance of new bands in the low-frequency region of the Raman spectrum can provide detailed information about the connectivity and collective motions within the hydrogen-bonded network. researchgate.netresearchgate.net The intensity of certain Raman bands can also be correlated with the strength of hydrogen bonding. researchgate.net In some strongly hydrogen-bonded systems, the intensity of the O-H stretching band in the Raman spectrum can decrease significantly. mdpi.com

X-ray Absorption Spectroscopy (XAS) and Large Angle X-ray Scattering (LAXS)

X-ray based techniques such as X-ray Absorption Spectroscopy (XAS) and Large Angle X-ray Scattering (LAXS) are instrumental in determining the local atomic structure around the phosphorus atoms in diphosphoric acid monohydrate. researchgate.netnih.govacs.org These methods provide direct measurements of bond lengths and coordination numbers.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy at the phosphorus K-edge is a powerful tool for probing the local environment of phosphorus atoms. researchgate.netnih.govresearchgate.net The analysis of the EXAFS region of the XAS spectrum allows for the determination of the number and type of neighboring atoms and their distances from the absorbing phosphorus atom. In studies of aqueous phosphoric acid and phosphate ions, P K-edge EXAFS has been successfully used to determine the P-O bond distances. researchgate.netnih.govacs.org The technique is sensitive to the coordination shell of phosphorus, and contributions from multiple scattering paths within the phosphate tetrahedron can be significant. researchgate.net The use of transmission mode for data collection has been shown to provide a better signal-to-noise ratio compared to fluorescence mode, leading to more accurate determinations of P-O bond distances. researchgate.netnih.govacs.org

Combining EXAFS and LAXS data allows for a comprehensive determination of both intramolecular and intermolecular distances. Studies on hydrated phosphoric acid have shown that the P-O bond distance within the phosphate group is approximately 1.53 Å. researchgate.netnih.govacs.org LAXS data has been used to determine the longer-range P-(O)···Oaq distances, which represent the distance from the phosphorus atom to the oxygen atoms of the hydrating water molecules. These distances have been refined to about 3.6 Å. researchgate.netnih.govacs.orgresearchgate.net The P-O···Oaq bond angle is close to tetrahedral, suggesting that each oxygen or hydroxyl group of the phosphoric acid is, on average, hydrogen-bonded to three water molecules. researchgate.netnih.govacs.org These findings indicate that the hydrogen bonds between the phosphate groups and water are shorter and stronger than those in bulk water. researchgate.netnih.govacs.org

Table 2: Experimentally Determined Interatomic Distances in Hydrated Phosphoric Acid

| Interaction | Distance (Å) | Technique | Reference |

| P-O | ~1.53 | EXAFS, LAXS | researchgate.netnih.govacs.org |

| P-(O)···Oaq | ~3.6 | LAXS | researchgate.netnih.govacs.orgresearchgate.net |

Hydrogen Bonding Network Analysis

The hydrogen bonding network in phosphoric acid-water systems is a critical determinant of their physical and chemical properties. rsc.org Molecular dynamics simulations and experimental studies have revealed that phosphoric acid molecules tend to form more numerous and stronger hydrogen bonds than water molecules. rsc.org This leads to a highly connected and clustered network. rsc.org

Quantification and Characterization of Hydrogen Bonds within the Hydrate Lattice

Diphosphoric acid--water (1/1), also known as diphosphoric acid monohydrate, possesses a complex network of hydrogen bonds that are crucial to the stability of its crystal lattice. The diphosphoric acid molecule itself offers multiple sites for these interactions, with four acidic hydroxyl (-OH) groups acting as hydrogen bond donors and several oxygen atoms (both phosphoryl P=O and hydroxyl P-O-H) serving as acceptors. The water molecule acts as both a donor and an acceptor, further cross-linking the acid molecules.

Based on computational analysis, a single molecule of diphosphoric acid has four hydrogen bond donors and seven acceptors. In the 1:1 hydrate, the total system (H₄P₂O₇ + H₂O) contains five hydrogen bond donors and eight acceptors. vu.nl This high number of potential interaction sites allows for the formation of a dense and robust three-dimensional network.

The hydrogen bonds within the lattice can be categorized into three main types:

Acid-Acid Interactions: Hydrogen bonds connecting two diphosphoric acid molecules, typically involving a hydroxyl group of one molecule donating to a phosphoryl or hydroxyl oxygen of another (P-OH···O=P or P-OH···O(H)-P).

Acid-Water Interactions: The water molecule is integrated into the network by accepting a hydrogen bond from an acid's hydroxyl group (P-OH···OH₂) and donating its hydrogen atoms to the acid's oxygen atoms (HOH···O=P).

Water-Water Interactions: While less common in a monohydrate, chains or bridges involving multiple water molecules could exist, though direct acid-water links are predominant.

Table 1: Expected Hydrogen Bond Interactions in Diphosphoric Acid--Water (1/1) Lattice

| Donor Group | Acceptor Group | Type of Interaction | Significance |

| Diphosphoric Acid (P-OH) | Diphosphoric Acid (P=O) | Acid-Acid | Primary interaction forming the main acid framework. |

| Diphosphoric Acid (P-OH) | Water (H₂O) | Acid-Water | Integrates water into the acid network. |

| Water (O-H) | Diphosphoric Acid (P=O) | Water-Acid | Cross-links adjacent acid molecules via the water bridge. |

Comparison with Orthophosphoric Acid and Bulk Water Hydrogen Bonding Topologies

The hydrogen bonding in diphosphoric acid monohydrate exhibits distinct characteristics when compared to its parent compound, orthophosphoric acid (H₃PO₄), and to bulk water.

Comparison with Orthophosphoric Acid (H₃PO₄): Orthophosphoric acid is known to form a highly connected and clustered hydrogen bond network that is fundamentally different from that of pure water. rsc.orgnih.gov On average, each H₃PO₄ molecule participates in more and stronger hydrogen bonds than a water molecule. rsc.orgnih.gov This results in a robust, three-dimensional structure. rsc.org

Diphosphoric acid (H₄P₂O₇) is the first condensation product of orthophosphoric acid. This condensation creates a P-O-P bridge, and ab initio molecular dynamics simulations have shown that this central bridging oxygen atom is excluded from participating in hydrogen bonding. nih.gov This has two major consequences:

Increased Acidity: The exclusion of the central oxygen from the hydrogen bond network contributes to the significantly higher acidity of H₄P₂O₇ compared to H₃PO₄. nih.gov

Network Frustration: The P-O-P linkage leads to a minor decrease in the "frustration" of the hydrogen bond network, a feature thought to be important for high proton conductivity. nih.gov

In its hydrated form, the hydrogen bonds in diphosphoric acid--water (1/1) remain strong. Studies on hydrated orthophosphoric acid have shown that the hydrogen bonds between the acid and water molecules are shorter and stronger than those found in bulk water, classifying phosphoric acid as a "structure-making" solute. youtube.comwikipedia.org It is expected that the H₄P₂O₇-water interactions would be similarly strong, if not stronger, due to the increased acidity of diphosphoric acid.

Comparison with Bulk Water: The hydrogen bond network in bulk water is characterized by a dynamic, tetrahedral arrangement where each water molecule is, on average, hydrogen-bonded to approximately four neighbors. lsbu.ac.uk These bonds are transient, constantly breaking and reforming. In contrast, the network in diphosphoric acid monohydrate is more ordered and rigid due to the strong, directional nature of the P-OH···O bonds. The hydrogen bonds within the acid hydrate are significantly stronger than water-water hydrogen bonds.

Table 2: Comparative Properties of Hydrogen Bonding Networks

| Property | Bulk Water | Orthophosphoric Acid (H₃PO₄) | Diphosphoric Acid (H₄P₂O₇) |

| Network Structure | Dynamic, tetrahedrally coordinated | Highly connected and clustered rsc.orgnih.gov | Connected, but with P-O-P bridge excluded from H-bonding nih.gov |

| Bond Strength | Weaker, transient bonds | Stronger and more numerous bonds than in water rsc.orgyoutube.comwikipedia.org | Strong acid-acid and acid-water bonds; higher acidity than H₃PO₄ nih.gov |

| Connectivity | Average of ~4 H-bonds per molecule | More connected than water rsc.org | Slightly less frustrated network than H₃PO₄ nih.gov |

| Proton Transport | Grotthuss mechanism | High intrinsic proton conductivity | High proton conductivity, enhanced by water nih.gov |

Iv. Computational and Theoretical Modeling of Diphosphoric Acid Water 1/1 Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of the diphosphoric acid-water system. researchgate.netrsc.org These first-principles methods allow for a detailed examination of bonding, charge distribution, and reaction pathways. researchgate.netrsc.org

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure of many-body systems like the diphosphoric acid-water complex. wikipedia.org By using functionals of the spatially dependent electron density, DFT can determine the properties of a many-electron system. wikipedia.org This method is widely used in computational chemistry and materials science to investigate the ground state electronic structure of atoms, molecules, and condensed phases. wikipedia.org

In the context of the diphosphoric acid-water system, DFT calculations have been employed to explore the interactions between diphosphoric acid and water molecules. acs.org These calculations reveal that zwitterions, acting as "charged proton-accepting bases," exhibit stronger interactions with phosphoric acid (a related compound) compared to neutral bases. acs.org The presence of water further enhances this interaction, highlighting the dominant role of zwitterion-PA interactions in a zwitterion-PA-water cluster. acs.org DFT studies have also been used to optimize the structures of various complexes, such as those involving phosphoric acid and dimethylformamide (DMFA), using basis sets like 6-31++G(d, p). researchgate.net Such calculations provide insights into structural changes upon complex formation and protonation. researchgate.net

Furthermore, DFT has been instrumental in understanding the self-assembly of electrolytes, where the formation of a strong hydrogen-bonding network between acid and water molecules is suggested by the blue-shifting of vibrational peaks. researchgate.net The accuracy of DFT calculations can be affected by the choice of functionals and the treatment of dispersion forces, which are crucial for describing intermolecular interactions. wikipedia.org

Interactive Data Table: DFT Calculation Parameters

| System | DFT Functional | Basis Set | Key Finding | Reference |

|---|---|---|---|---|

| Phosphoric Acid - Zwitterion - Water | Not Specified | Not Specified | Zwitterions show stronger interactions with PA than neutral bases, enhanced by water. | acs.org |

| Phosphoric Acid - Dimethylformamide (DMFA) | B3LYP | 6-31++G(d, p) | Optimized structures and analyzed charge transfer in hydrogen-bonded complexes. | researchgate.net |

| Self-Assembled PSL Electrolyte | Not Specified | Not Specified | Strong hydrogen-bonding network indicated by blue-shifting of vibrational peaks. | researchgate.net |

| Water on InP(001) Surface | GGA | Not Specified | Interface dipole lifts valence band maximum, favoring hydrogen evolution. | nih.gov |

Proton affinity (PA) is a key thermodynamic quantity that describes the ability of a molecule to accept a proton in the gas phase. wikipedia.orguiuc.edu It is defined as the negative of the enthalpy change for the protonation reaction. wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org Computational methods, particularly quantum mechanical calculations, are crucial for determining reliable proton affinities, which can be challenging to measure experimentally. uiuc.edu

Electronic structure calculations have been performed to understand proton transfer in systems containing phosphoric acid. acs.orgnih.gov These studies often involve calculating the proton affinities of the bases involved and the binding energies of the acid-base complexes. acs.orgnih.govnsf.gov For instance, in protic ionic liquids composed of phosphoric acid and various bases, proton dissociation from the acid occurs in all systems, leading to the formation of ion pairs. acs.orgnih.gov This is attributed to the strong basicity of the proton acceptors and the stabilizing effect of a high dielectric constant solvent on charge separation. acs.orgnih.gov

Potential energy scans are a common technique used to investigate the energetics of proton transfer pathways. acs.orgnih.govnsf.gov These scans reveal that bases with higher proton affinity have a greater influence on the energy landscape of proton transfer between phosphoric acid molecules. acs.orgnih.govnsf.gov In some cases, such as in a system with creatinine (B1669602) and multiple phosphoric acid molecules, barrierless proton transfer has been observed, suggesting promising applications for these systems as protic ionic liquids. acs.orgnih.govnsf.gov The formation of "ring-like" hydrogen bonds between multiple phosphoric acid molecules is a recurring motif in these systems. acs.orgnih.govnsf.gov

Interactive Data Table: Proton Affinity and Transfer Energetics

| System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Phosphoric Acid-Based Protic Ionic Liquids | B3LYP/6-311G/SMD | Proton dissociation from PA occurs in all systems, forming ion pairs. | acs.orgnih.gov |

| Phosphoric Acid-Based Protic Ionic Liquids | Potential Energy Scans | Bases with stronger proton affinity have a greater influence on proton transfer energetics. | acs.orgnih.govnsf.gov |

| Creatinine - Phosphoric Acid System | B3LYP/6-311G/SMD | Barrierless proton transfer was observed with several PA molecules present. | nsf.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. By integrating Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a system over time.

Ab initio molecular dynamics (AIMD) is a simulation method where the forces acting on the atoms are calculated "from first principles" using quantum mechanics, typically DFT. researchgate.net This approach avoids the need for empirical potential functions, making it particularly useful for studying systems where bond breaking and formation or complex electronic effects are important. researchgate.netresearchgate.net

AIMD simulations have been extensively used to study the hydration and proton transport mechanisms in aqueous solutions of phosphoric acid and its derivatives. aip.orgnih.govaip.org These simulations have provided insights into the solvation shell structure, dynamics, and the role of the acid molecules in proton transport. nih.govaip.org For instance, in aqueous phosphoric acid systems, strong hydrogen bonds between the acid molecules are only slightly perturbed by water, which leads to a significantly higher diffusion of hydronium ions (H3O+) compared to other acids like sulfuric or nitric acid. nih.govaip.org This enhanced diffusion is attributed to a "shuttling" mechanism where phosphoric acid molecules actively participate in the transport of protons via collective hopping. nih.govaip.org AIMD simulations have also been employed to study concentrated phosphoric acid, revealing frequent proton transfer between adjacent phosphate (B84403) groups. jps.jp

Interactive Data Table: AIMD Simulation Findings

| System | Key Finding | Reference |

|---|---|---|

| Aqueous Phosphoric Acid | Enhanced H3O+ diffusion due to PA molecules participating in proton transport. | nih.govaip.org |

| Concentrated Phosphoric Acid | Frequent proton transfer between adjacent PO4 groups. | jps.jp |

| Phosphoric Acid and its Anions in Water | Characterization of dynamic local hydration structures and phosphate-water interactions. | aip.org |

| Diphosphoric Acid | Elucidation of the nature and underlying mechanisms of ionic conductivity. | researchgate.net |

Classical MD simulations utilize empirical potential energy functions, known as force fields, to describe the interactions between atoms. github.io These force fields are parameterized based on experimental data and/or quantum mechanical calculations. researchgate.net While less computationally expensive than AIMD, the accuracy of classical MD simulations is highly dependent on the quality of the force field. strath.ac.uk

The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is a well-established force field suitable for simulating a wide range of molecular systems, including polymers and organic molecules. researchgate.net It has been used in various studies to investigate adsorption mechanisms and molecular interactions. researchgate.net For example, the COMPASS III force field has been employed to study the adsorption of molecules on surfaces in aqueous environments. researchgate.net In the context of phosphoric acid, a specific force field was developed to reproduce the experimental crystal structure and liquid properties, such as the diffusion coefficient and radial pair distribution functions, with good agreement. researchgate.net

Classical MD simulations have also been used to study the interaction of diphosphonic acid-based surfactants with mineral surfaces, demonstrating the utility of this approach in predicting and understanding flotation behavior. researchgate.net

Interactive Data Table: Classical MD Simulation Applications

| System | Force Field | Key Finding | Reference |

|---|---|---|---|

| Phosphoric Acid (Liquid State) | Custom-developed | Good agreement between simulated and experimental diffusion coefficient and radial pair distribution functions. | researchgate.net |

| Diphosphonic Acid Surfactants on Calcium Minerals | UFF and MNDO | Predicted the order of mineral response to flotation, matching experimental results. | researchgate.net |

| Various systems including polymers and ionic liquids | COMPASS III | Used for geometry optimization and to simulate molecular interactions. | researchgate.net |

The radial distribution function, g(r), is a key quantity derived from MD simulations that describes the probability of finding a particle at a certain distance from a reference particle. ijpsat.org It provides detailed information about the local structure and ordering of molecules in a system. ijpsat.orgresearchgate.net The integral of the RDF up to its first minimum gives the coordination number, which represents the average number of nearest neighbors around a central particle. researchgate.netresearchgate.net

The analysis of RDFs is a standard procedure in the study of liquid and solution structures. researchgate.netnih.gov For instance, in aqueous solutions, the water-water RDF can reveal the structure of the solvent and how it is perturbed by the presence of a solute. researchgate.net In the context of phosphoric acid and its derivatives, RDFs have been used to characterize the hydration shells around the phosphate species. nii.ac.jp For example, the RDFs for interactions between water molecules can be used to calculate coordination numbers, providing a quantitative measure of the local hydration environment. researchgate.net

The RDF is a powerful tool for understanding various phenomena, including hydration, complex formation, and dissolution, by providing insights into inter-particle interactions at the nanometer scale. ijpsat.org

Interactive Data Table: RDF and Coordination Number Analysis

| System | Analyzed Interaction | Key Finding | Reference |

|---|---|---|---|

| Aqueous Solutions | Water-water correlations | Provides coordination numbers and insights into solvent structure. | researchgate.net |

| Hydrated Phosphate Species | Solute-water and water-water | Characterizes the hydration shells around the phosphate ions. | nii.ac.jp |

| Microcanonical Ensembles | Various inter-particle interactions | Quantifies radial distributions, pair distances, and complex forming propensities. | ijpsat.org |

| Proteins in Solution | Protein-water | Quantifies the effect of charged amino acid side chains on the proximal distribution of water. | nih.gov |

Advanced Modeling Approaches

Advanced computational modeling techniques provide profound insights into the structure, energetics, and dynamics of molecular systems such as the Diphosphoric acid--water (1/1) complex. These methods move beyond simple gas-phase calculations to incorporate the crucial effects of the surrounding solvent environment and to explore the intricate energy landscapes that govern molecular behavior.

In this framework, the solute (diphosphoric acid) and one or more solvent molecules (the "cluster") are treated with high-level quantum mechanical methods. pitt.edu This explicit treatment captures the detailed electronic and structural nature of the direct solute-solvent interactions. The remainder of the solvent is modeled as a polarizable continuum characterized by its bulk dielectric constant. acs.org This dual approach circumvents the prohibitive computational expense of modeling the entire solvent explicitly while avoiding the inaccuracies of pure continuum models, which can fail to capture specific local interactions. nih.govpitt.edu

Several variations of cluster-continuum models exist, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) and the Solvation Model based on Density (SMD). nih.govacs.org The accuracy of these models is often evaluated by comparing calculated solvation free energies to experimental data. For ionic species, which share characteristics with the charged or highly polar nature of diphosphoric acid, these models have demonstrated significant improvements over pure continuum approaches. rsc.orgnih.gov The inclusion of even a single explicit solvent molecule can substantially reduce errors in calculated solvation energies. nih.gov

The table below summarizes the typical performance of such hybrid models for calculating aqueous solvation free energies of ions, demonstrating the level of accuracy that can be anticipated for the Diphosphoric acid--water (1/1) system.

| Model Type | Species Type | Typical Mean Unsigned Error (kcal/mol) | Typical Root Mean Square Deviation (kcal/mol) | Reference |

|---|---|---|---|---|

| Poisson-Boltzmann with Cluster | Anions | 2.1 | 2.6 | nih.gov |

| Poisson-Boltzmann with Cluster | Cations | 2.8 | 3.9 | nih.gov |

| SMD with Cluster (CCSA) | Cations (in Acetonitrile) | 1.3 (MSE) | 3.5 | nih.gov |

| SMD with Cluster Expansion | Anions | 2.9 | N/A | rsc.org |

| SMD with Cluster Expansion | Cations | 2.3 | N/A | rsc.org |

Note: The performance data is for general ionic species and serves as an indicator of the expected accuracy for the Diphosphoric acid--water (1/1) system. MSE stands for Mean Signed Error.

The intricate network of hydrogen bonds within the Diphosphoric acid--water (1/1) system can be quantitatively described and analyzed using the principles of graph and network theory. rsc.org In this approach, the molecular system is abstracted into a mathematical graph, where atoms or molecular units are represented as vertices (nodes) and the chemical bonds or intermolecular interactions (like hydrogen bonds) are represented as edges. kg.ac.rs This allows for a detailed, quantitative characterization of the system's connectivity and structure. rsc.org

Molecular dynamics simulations of similar systems, such as phosphoric acid and water mixtures, reveal that the hydrogen bond network is fundamentally different from that of pure water. rsc.org Phosphoric acid molecules tend to form a greater number of stronger hydrogen bonds, leading to a highly connected and clustered network. rsc.org These characteristics are expected to persist in the Diphosphoric acid--water (1/1) complex.

Topological analysis provides a set of mathematical descriptors, or invariants, to characterize these networks. These parameters offer insights into the structural behavior and properties of the molecular system.

The table below details key topological parameters and their relevance to understanding the Diphosphoric acid--water (1/1) structure.

| Topological Parameter | Definition | Chemical Significance for Diphosphoric Acid--Water (1/1) | Reference |

|---|---|---|---|

| Clustering Coefficient | A measure of the degree to which nodes in a graph tend to cluster together. | Indicates the prevalence of compact, triangular hydrogen-bonded motifs and the overall "clumpiness" of the local structure. A high value suggests a well-structured hydrogen bond network. | rsc.org |

| Characteristic Path Length | The average number of edges in the shortest path between all pairs of vertices. | Reflects the efficiency of communication or transfer (e.g., proton transfer) across the network. A small value is indicative of "small-world" network properties. | rsc.org |

| Clique Number | The size of the largest subset of vertices in which every two distinct vertices are adjacent (a complete subgraph). | Can identify the most tightly bound molecular substructures within the complex. | kg.ac.rs |

| Minimum Dominating Set | The smallest subset of vertices such that every vertex not in the set is adjacent to at least one vertex in the set. | Identifies the most influential atoms or functional groups that structure the overall hydrogen bond network. | kg.ac.rs |

By applying these analytical tools, researchers can move beyond simple geometric descriptions to a deeper, topological understanding of how the diphosphoric acid and water molecules organize and interact. rsc.org

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecular system as a function of its geometric parameters. wikipedia.orglibretexts.org It can be visualized as a multidimensional landscape where the elevation at any point corresponds to the potential energy of a specific atomic arrangement. libretexts.orgsciencepublishinggroup.com For the Diphosphoric acid--water (1/1) system, the PES provides a complete map of all possible conformations and the energies associated with them.

The key features of a PES are its stationary points:

Minima (Valleys): These correspond to stable or metastable structures of the Diphosphoric acid--water (1/1) complex. The global minimum represents the most stable conformation, defining the equilibrium geometry, including the optimal position and orientation of the water molecule relative to the diphosphoric acid. sciencepublishinggroup.com

Saddle Points (Mountain Passes): These represent transition states, which are the highest energy points along the lowest energy path between two minima. libretexts.org They are critical for understanding the dynamics of the system, as they define the energy barriers for processes such as conformational changes (e.g., rotation around the P-O-P bond), the movement of the water molecule between different hydrogen-bonding sites, or chemical reactions like proton transfer. wikipedia.org

Exploring the PES allows for the theoretical investigation of the complex's stability, preferred interaction sites, and the mechanisms of dynamic processes. The dimensionality of the PES is determined by the number of internal degrees of freedom of the system.

The table below lists the essential geometric variables (coordinates) that would define the PES for the Diphosphoric acid--water (1/1) system.

| Parameter Type | Specific Geometric Variables | Information Gained from PES |

|---|---|---|

| Intramolecular (Diphosphoric Acid) | P-O, O-H bond lengths; P-O-P, O-P-O, P-O-H bond angles; P-O-P-O dihedral angle | Energetics of acid conformational changes (e.g., stretching, bending, twisting). |

| Intramolecular (Water) | O-H bond lengths; H-O-H bond angle | Energy cost of water molecule distortion upon binding. |

| Intermolecular | Distance between the water oxygen and acid phosphorus/oxygen atoms (e.g., Ow···P, Ow···H-Oa) | Defines the binding energy and optimal separation between the two molecules. |

| Intermolecular | Angles defining the orientation of the water molecule relative to the acid (e.g., P-Oa···Ow) | Determines the preferred hydrogen bonding configurations (e.g., water as donor vs. acceptor). |

V. Proton Transfer and Conduction Mechanisms in Hydrated Diphosphoric Acid Systems

Microscopic Mechanisms of Proton Transport

At the molecular level, the transport of protons through hydrated diphosphoric acid is governed by a combination of events involving proton hopping along hydrogen-bonded networks and the physical diffusion of proton-carrying molecules.

The Grotthuss mechanism, also referred to as structural diffusion or proton jumping, is a key process for proton transport in hydrogen-bonded systems like hydrated diphosphoric acid. nih.govwikipedia.org This mechanism involves the transfer of a proton along a chain of hydrogen-bonded molecules through the formation and cleavage of covalent bonds. wikipedia.org Instead of a single proton traversing a long distance, a series of coordinated, small-amplitude proton displacements occur along the network. This process is conceptually described as an "excess" proton or protonic defect diffusing through the hydrogen-bond network. nih.gov

Complementing the Grotthuss mechanism is the vehicular diffusion mechanism. aps.orgaps.org In this process, protons are transported as part of a larger molecular entity, or "vehicle," that diffuses through the medium. aps.orgaps.orgresearchgate.net The proton attaches to a carrier molecule, such as a water molecule to form a hydronium ion (H₃O⁺) or a diphosphoric acid molecule itself, and its transport is then coupled to the movement of this entire species. researchgate.net

| Mechanism | Description | Conductivity Contribution (at 160°C in H₄P₂O₇) |

| Grotthuss Mechanism | Proton transport via hopping along hydrogen-bond networks (structural diffusion). | ~0.1 S/cm (approx. 50% of total) researchgate.netnih.govacs.org |

| Vehicular Mechanism | Proton transport by diffusion of proton-carrying molecules (e.g., charged phosphate (B84403) species). | ~0.1 S/cm (approx. 50% of total) researchgate.netnih.gov |

The efficiency of the Grotthuss mechanism is intimately linked to the dynamic nature of the hydrogen-bond network and the formation of specific transient structures. Protonic polarization fluctuations, which facilitate the movement of charge, are a key ingredient for efficient structural diffusion. researchgate.netnih.govacs.org These fluctuations can extend over several molecules, forming what are known as Grotthuss chains. researchgate.netnih.govacs.org

The formation of these chains involves the creation of transient proton-sharing complexes. One such important configuration is the Zundel cation (H₅O₂⁺), where a proton is shared between two water molecules. wikipedia.org In the broader context of phosphoric and diphosphoric acids, analogous "Zundel-like" complexes can form between acid molecules. rsc.org The hydrogen bonding within the diphosphoric acid system facilitates these protonic polarization fluctuations, often referred to as Zundel polarization. researchgate.netnih.govacs.org This polarization leads to the formation of extended, polarized hydrogen-bonded Grotthuss chains, which can contain up to five consecutive hydrogen bonds in related phosphoric acid systems. researchgate.net The dynamic formation and dissolution of these Zundel-like complexes and the associated Grotthuss chains create pathways for rapid, long-range proton transport without requiring significant diffusion of the much larger acid anions. researchgate.netrsc.org

Influence of Hydration on Proton Dynamics

The presence of water molecules in the diphosphoric acid system has a profound impact on the mechanisms and efficiency of proton conduction. Hydration affects the structure of the hydrogen-bond network, the acidity, and the relative contributions of the Grotthuss and vehicular transport mechanisms.

Water molecules can actively participate in the proton transport process through what is known as water-assisted proton shuttling. nih.gov In confined environments, water molecules can form fluctuating "wires" or chains that provide the medium for Grotthuss-type shuttling of hydrated excess protons. nih.gov The simple presence of water is not sufficient; the water molecules must be adequately connected to form a continuous pathway for successful proton transport. nih.gov

The concept of "hydrogen bond network frustration" is a crucial factor in explaining the high intrinsic proton conductivity of phosphoric acid and related compounds. mpg.denyu.edu This frustration arises from an imbalance in the number of proton donor sites and proton acceptor sites within the hydrogen-bond network. researchgate.net In phosphoric acid, there are more proton donor sites (P-OH groups) than acceptor sites (P=O groups), which prevents the system from settling into a stable, ordered hydrogen-bond configuration and instead promotes dynamic rearrangements that facilitate proton transport. researchgate.net

In diphosphoric acid, the condensation reaction from phosphoric acid leads only to a minor decrease in this hydrogen bond network frustration. researchgate.netnih.govacs.org A key structural feature of the H₄P₂O₇ molecule is that its central bridging oxygen atom (P-O-P) is excluded from participating in any hydrogen bonding. researchgate.netnih.govacs.org This has two important consequences: first, it significantly increases the acidity of diphosphoric acid compared to phosphoric acid, and second, it preserves a high degree of hydrogen bond network frustration. researchgate.netnih.govacs.org This retained frustration, coupled with the formation of extended Grotthuss chains, is considered a primary feature enabling the high proton conductivity observed in these systems. researchgate.netnih.govresearchgate.netnyu.edu The interplay between the frustrated network and the formation of polarized chains gives rise to efficient proton conduction. researchgate.netnyu.edu

V. Proton Transfer and Conduction Mechanisms in Hydrated Diphosphoric Acid Systems

Theoretical and Experimental Correlation of Proton Transport

The intricate mechanisms of proton transport in hydrated diphosphoric acid systems have been a subject of extensive research, employing a combination of theoretical modeling and experimental validation to unravel the underlying principles. A strong correlation between computational predictions and experimental observations is crucial for a comprehensive understanding of proton conductivity in these materials.

Ab initio molecular dynamics (MD) simulations have emerged as a powerful tool to investigate proton transfer events at the molecular level. researchgate.netjps.jp These simulations provide insights into the structural and dynamic properties of the hydrogen bond network, which is fundamental to proton conduction. researchgate.netresearchgate.net Theoretical studies have revealed that proton transport in concentrated phosphoric acid, and by extension its hydrated forms, occurs through a combination of vehicular and Grotthuss-like mechanisms. rsc.orgaps.org In the vehicular mechanism, protons are transported by the diffusion of molecular species like hydronium ions, while the Grotthuss mechanism involves the collective hopping of protons along chains of hydrogen-bonded molecules. rsc.org

Experimental techniques such as pulsed-field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy and conductivity measurements provide macroscopic data that can be correlated with theoretical findings. researchgate.netrsc.org For instance, PFG-NMR can be used to determine the diffusion coefficients of protons (DH) and phosphorus atoms (DP), offering a way to distinguish between the contributions of vehicular and structural diffusion. researchgate.net A significantly larger DH compared to DP is a strong indicator of a dominant Grotthuss-type mechanism. rsc.org

Research has shown that in neat phosphoric acid, structural diffusion accounts for approximately 97% of the high proton conductivity. rsc.orgresearchgate.net The introduction of water alters the hydrogen bond network and the concentration of charge carriers. rsc.org While the addition of water can lead to an increase in the number of charge carriers through enhanced acid dissociation, it can also disrupt the extended hydrogen-bonded chains necessary for efficient Grotthuss-type transport. researchgate.net

A key aspect explored in theoretical studies is the concept of "hydrogen bond network frustration," which refers to an imbalance between the number of proton donors and acceptors. researchgate.netrsc.org This frustration is considered a critical factor for high proton conductivity. researchgate.net Ab initio MD simulations have suggested that the condensation of phosphoric acid to form diphosphoric acid leads to a minor decrease in this frustration, which is thought to contribute to its high proton conductivity. researchgate.net

The correlation between theoretical and experimental data is further strengthened by comparing calculated and measured activation energies for proton conduction. Theoretical models can predict the energy barriers associated with proton hopping events, which can then be compared with activation energies derived from temperature-dependent conductivity measurements. aps.org For example, studies on phosphoric acid have revealed a significant isotope effect when hydrogen is replaced by deuterium, a phenomenon that has been investigated both experimentally and theoretically to understand the quantum mechanical aspects of proton transfer. aps.orgresearchgate.netaip.org

The following interactive data tables summarize key parameters from both theoretical and experimental studies, illustrating the correlation between the two approaches.

Table 1: Comparison of Theoretical and Experimental Diffusion Coefficients in Phosphoric Acid Systems

This table presents a comparison of diffusion coefficients for hydrogen (protons) and phosphorus atoms obtained from both computational simulations (ab initio MD) and experimental measurements (PFG-NMR). The ratio of these coefficients provides insight into the dominant proton transport mechanism. A higher DH/DP ratio suggests a greater contribution from the Grotthuss mechanism.

| System | Method | Temperature (°C) | DH (cm²/s) | DP (cm²/s) | DH/DP Ratio | Reference |

| H₃PO₄ | ab initio MD | 160 | - | - | - | researchgate.net |

| H₃PO₄ | PFG-NMR | High Temp | - | - | >4 | researchgate.netaps.org |

| H₄P₂O₇ | ab initio MD & NMR | High Temp | Decreased vs PA | Decreased vs PA | - | researchgate.net |

Table 2: Theoretical and Experimental Proton Conductivity in Phosphoric Acid Systems

This table compares the proton conductivity values obtained from theoretical calculations and experimental measurements for various phosphoric acid systems. The agreement between these values validates the theoretical models used to describe proton transport.

| System | Method | Temperature (°C) | Conductivity (S/cm) | Reference |

| H₃PO₄ | Experimental | 25 | ~0.1 | mdpi.com |

| H₄P₂O₇ | Estimated from MD | 160 | ~0.1 (structural) | researchgate.net |

| H₄P₂O₇ | Total Ionic | 160 | ~0.2 | researchgate.net |

| PBI-PA (14 M) | Experimental | 140 | 0.053 | mdpi.com |

Vi. Reactivity and Transformation Pathways Involving Diphosphoric Acid Monohydrate

Hydrolytic Stability and Decomposition Kinetics

The stability of the P-O-P bridge in diphosphoric acid is a key determinant of its chemical behavior, particularly in aqueous environments. The molecule's decomposition pathways primarily involve hydrolysis and potential disproportionation under specific conditions.

Diphosphoric acid, also known as pyrophosphoric acid, can be considered the first in a series of polyphosphoric acids formed by the condensation of orthophosphoric acid molecules. atamanchemicals.com Conversely, in the presence of water, diphosphoric acid undergoes hydrolytic cleavage to revert to two molecules of orthophosphoric acid. This hydrolysis process is a fundamental characteristic of all polyphosphoric acids. atamanchemicals.comwikipedia.org

The reaction is represented by the following equation: H₄P₂O₇ + H₂O ⇌ 2H₃PO₄

The rate of this reversion is highly dependent on environmental conditions. In cold water, the hydrolysis of diphosphoric acid to orthophosphoric acid is a slow process. wikipedia.orgcdnsciencepub.com However, the reaction rate is considerably accelerated by increased temperature or acidic conditions. atamanchemicals.com When molten, pyrophosphoric acid rapidly establishes an equilibrium with orthophosphoric acid and other polyphosphoric acids. wikipedia.org The stability of the diphosphate (B83284) anion is a critical factor in various applications, such as its use as a stabilizer in certain food products. researchgate.net

Table 1: Factors Affecting the Hydrolytic Reversion of Diphosphoric Acid

| Factor | Effect on Reversion Rate | Description |

| Temperature | Increases rate | Higher temperatures provide the necessary activation energy for the cleavage of the P-O-P bond. The rate of hydrolysis is significantly faster at elevated temperatures. atamanchemicals.com |

| pH | Dependent on pH | The rate of hydrolysis is very slow at a pH between 8 and 10. cdnsciencepub.com Acidic conditions, however, can catalyze the hydrolysis reaction considerably. atamanchemicals.com |

Disproportionation is a specific type of redox reaction where an element in an intermediate oxidation state is converted into products with both higher and lower oxidation states. vaia.comwikipedia.org For phosphorus compounds, this is a known transformation pathway, for instance, the heating of phosphorous acid (+3 oxidation state) to yield phosphoric acid (+5) and phosphine (B1218219) (-3). vaia.combyjus.com

In the context of diphosphoric acid (H₄P₂O₇), where phosphorus is in the +5 oxidation state, a classic disproportionation involving redox changes is not typical. However, the term can be more broadly applied to reactions where identical molecules react to form different products. wikipedia.org When anhydrous hypophosphoric acid (H₄P₂O₆), with phosphorus in the +4 state, is left standing, it undergoes rearrangement and disproportionation to form a mixture including pyrophosphoric acid (H₄P₂O₇). wikipedia.org

Molten pyrophosphoric acid itself undergoes a rapid transformation into an equilibrium mixture containing orthophosphoric acid, pyrophosphoric acid, and higher polyphosphoric acids. wikipedia.org This can be viewed as a form of structural disproportionation or comproportionation, where the distribution of phosphate (B84403) chain lengths changes, rather than the oxidation state of the phosphorus atoms.

Condensation and Polymerization Processes

Under conditions of low water activity, such as high concentration or temperature, diphosphoric acid can participate in further condensation reactions, leading to the formation of more complex polyphosphoric acid structures.

Diphosphoric acid is the simplest condensation product of orthophosphoric acid. wikipedia.orgnih.gov The removal of water, typically through heating, drives the formation of the P-O-P linkage. atamanchemicals.com This process is not limited to the formation of dimers. Continued heating and dehydration of diphosphoric acid or concentrated phosphoric acid solutions lead to the formation of longer-chain polyphosphoric acids, such as tripolyphosphoric acid and higher oligomers. atamanchemicals.comwikipedia.org These polyphosphoric acids are available in various grades and are produced by heating and dehydrating phosphoric acid to induce polycondensation. atamanchemicals.com The general formula for these linear polyphosphoric acids is H(n+2)P(n)O(3n+1). atamanchemicals.com

The process is reversible, and the addition of water will hydrolyze the higher polyphosphoric acids back to diphosphoric and orthophosphoric acid. atamanchemicals.com

Even in what is considered 100% orthophosphoric acid, small equilibrium amounts of pyrophosphoric acid are present. wikipedia.org As the concentration increases, the proportion of pyrophosphoric acid and higher polyphosphoric acids like tripolyphosphoric acid rises. wikipedia.org The viscosity of these solutions also increases significantly with the average chain length of the polyphosphoric acids. wikipedia.org This dynamic equilibrium between different chain-length oligomers is a defining characteristic of condensed phosphoric acids.

Table 2: Equilibrium Components in Concentrated Phosphoric Acid Systems

| Component | Formula | Description |

| Orthophosphoric Acid | H₃PO₄ | The monomeric unit of phosphoric acids. wikipedia.org |

| Diphosphoric Acid | H₄P₂O₇ | The first condensation product (dimer). wikipedia.orgnih.gov |

| Tripolyphosphoric Acid | H₅P₃O₁₀ | A trimeric polyphosphoric acid. |

| Higher Polyphosphoric Acids | H(n+2)P(n)O(3n+1) | Longer chain oligomers and polymers present in highly concentrated systems. atamanchemicals.com |

Proton Exchange Reactions in Heterogeneous Systems

Diphosphoric acid plays a significant role in proton transport, a process critical for technologies like high-temperature proton-exchange membrane fuel cells (PEMFCs). nih.gov Diphosphoric acid itself exhibits substantial intrinsic proton conductivity, especially at elevated temperatures (above 160 °C) and low relative humidity. nih.gov

The mechanism of proton conduction is complex, involving both vehicular and structural diffusion (Grotthuss mechanism). nih.gov Ab initio molecular dynamics simulations have revealed that the hydrogen bond network within liquid diphosphoric acid facilitates protonic polarization fluctuations, which are essential for efficient proton hopping between molecules. nih.gov The acidity of diphosphoric acid is significantly increased compared to orthophosphoric acid, which contributes to the high concentration of mobile protons. nih.gov It is estimated that at 160 °C, this structural diffusion contributes significantly to the total ionic conductivity. nih.gov The other part of the conductivity is thought to arise from the physical diffusion of charged phosphate species, similar to conduction in ionic liquids. nih.gov

In heterogeneous systems, such as polymer membranes doped with phosphoric or phosphonic acids, the proton exchange is facilitated by the acidic groups. Polymer-supported phosphoric acids are used in various separation processes, where their ability to exchange protons is key to their function in binding metal ions. mdpi.com

Vii. Analytical Methodologies for the Characterization of Diphosphoric Acid Hydrates

Chromatographic Techniques for Speciation

Chromatographic methods are indispensable for separating and quantifying different phosphate (B84403) species (orthophosphate, pyrophosphate, and higher polyphosphates) that may coexist in a sample. researchgate.net Ion chromatography is a primary technique for this purpose. waterrf.orgcloudfront.net

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of diphosphoric acid from other phosphate and non-phosphate species. sielc.com The technique's effectiveness relies on the selection of an appropriate stationary phase (column) and mobile phase to achieve the desired separation. sielc.comsielc.com Mixed-mode columns, which combine multiple retention mechanisms like anion-exchange and Hydrophilic Interaction Liquid Chromatography (HILIC), offer unprecedented selectivity for separating a wide array of chemical compounds, including inorganic acids. sielc.com

Various detection systems can be coupled with HPLC for the analysis of phosphates. While UV detectors can be used, they may require the incorporation of chromophores into the analytical method. researchgate.netcolby.edu More direct and sensitive detection can be achieved with Evaporative Light Scattering Detectors (ELSD), Conductivity Detectors, or mass spectrometry (LC-MS). waterrf.orgsielc.com For elemental-specific detection, coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) provides high sensitivity for phosphorus. nih.govrsc.org

Research has demonstrated the separation of phosphoric and phosphorous acids using various HPLC columns and conditions. sielc.com For instance, ion-exclusion chromatography (ICE) can be used to separate strong acid anions from a weakly ionized phosphate matrix, which is particularly useful for analyzing trace anions in concentrated phosphoric acid. thermofisher.com This approach involves an initial ICE pre-separation followed by a standard ion chromatographic (IC) separation. thermofisher.com

Table 1: Examples of HPLC Methodologies for Phosphoric Acid Analysis

| Analytical Column | Separation Mechanism | Mobile Phase / Eluent | Detection | Application |

|---|---|---|---|---|

| Primesep D | Anion-Exchange | Acetonitrile, Ammonium Formate (AmFm) Buffer | ELSD, LC/MS | Separation of Phosphorous and Phosphoric Acids. sielc.com |

| Obelisc N | HILIC & Anion-Exchange | Acetonitrile, AmFm Buffer | ELSD | Separation of Phosphorous and Phosphoric Acids. sielc.com |

| Hamilton PRP-X100 | Anion-Exchange | EDTA (pH 4.7), 3% Methanol | ICP-MS | Simultaneous speciation of As, Sb, and Se; applicable to phosphate species. rsc.org |

| Dionex IonPac ICE-AS6 | Ion-Exclusion | Water (for matrix elution) | Conductivity | Separation of trace anions from concentrated phosphoric acid matrix. thermofisher.com |

Advanced Spectroscopic Methods for Quantitative and Qualitative Analysis

Spectroscopic techniques provide in-depth information on the molecular structure, bonding, and quantitative composition of diphosphoric acid hydrates.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the structure and bonding within phosphate molecules and their interactions with surrounding water molecules. researchgate.net These techniques are used to study the hydration shells of phosphate ions and the structural fluctuations that occur on extremely fast timescales. aip.orgnih.gov Femtosecond two-dimensional infrared (2D-IR) spectroscopy, in particular, allows for the mapping of dynamic local hydration structures and phosphate-water interactions. aip.orgnih.govaip.org

Studies on phosphoric acid and its anions show that the vibrational frequencies of P-O bonds are sensitive to the degree of protonation and hydration. nih.gov For instance, the asymmetric stretching vibrations of phosphate groups (between 1000 and 1200 cm⁻¹) serve as probes for hydration dynamics. aip.orgaip.org The analysis of the OD stretching band of isotopically diluted heavy water (HDO) in aqueous phosphate solutions can reveal the number of water molecules affected by the solute and the strength of hydrogen bonds. nih.gov

Table 2: Characteristic IR Absorption Bands for Phosphate Species in Aqueous Solution

| Phosphate Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| H₂PO₄⁻ | Asymmetric PO₂⁻ stretching νₐₛ(PO₂⁻) | ~1170 | researchgate.netaip.org |

| H₂PO₄⁻ | Symmetric P-(OH)₂ stretching | ~880 | researchgate.net |

| HPO₄²⁻ | Asymmetric PO₃²⁻ stretching νₐₛ(PO₃²⁻) | ~1075 | aip.org |

| PO₄³⁻ | Asymmetric PO₄³⁻ stretching νₐₛ(PO₄³⁻) | ~1008 | aip.org |

Note: The exact positions of vibrational bands for diphosphoric acid may differ but will show characteristic P-O-P bridge vibrations in addition to terminal PO₂ and P-OH group vibrations.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the simultaneous identification and quantification of all phosphorus-containing compounds in a sample. acs.org Given that ³¹P has a natural abundance of 100% and a high gyromagnetic ratio, the technique offers excellent sensitivity. mdpi.com It can distinguish between different phosphorus nuclei based on their distinct electronic environments, which manifest as different chemical shifts (δ). acs.orglibretexts.org

³¹P NMR is particularly effective for analyzing mixtures of ortho-, pyro-, tripoly-, and longer-chain polyphosphates. acs.orgwpmucdn.com The chemical shift of a phosphorus nucleus in a polyphosphate chain depends on its position: terminal groups resonate in a different region than middle groups. acs.org The average chain length of polyphosphates can be calculated from the NMR spectrum. acs.org Chemical shifts are typically reported relative to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. libretexts.orgresearchgate.netslideshare.net

Table 3: Typical ³¹P NMR Chemical Shifts for Different Phosphate Species

| Phosphorus Compound/Group | Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|

| Orthophosphoric Acid (H₃PO₄) | 0 (Reference) | researchgate.netresearchgate.net |

| Pyrophosphoric Acid (H₄P₂O₇) | -11.6 to -12.5 | researchgate.net |

| Triphosphoric Acid (end groups) | -12.5 | researchgate.net |

| Triphosphoric Acid (middle group) | -27.9 | researchgate.net |

| Phosphate Monoesters | +1 to +5 | wpmucdn.com |

| Phosphate Diesters | -3 to +2 | wpmucdn.com |

Note: Shifts are relative to 85% H₃PO₄. Values can vary with pH, solvent, and counter-ions.

Mass spectrometry (MS) offers high selectivity and sensitivity for the analysis of diphosphoric acid and related compounds. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for characterizing inorganic polyphosphates directly from solution. researchgate.netcolby.edu A key advantage of ESI-MS is its ability to detect different polyphosphate species without requiring prior separation by chromatography, thus avoiding potential underestimation associated with pre-extraction steps. researchgate.netcolby.eduwpmucdn.com This method can distinguish between different polyphosphate oligomers and can be used for both qualitative and quantitative analysis. colby.edu

For highly sensitive elemental analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice for determining the total phosphorus content. waterrf.org When coupled with a separation technique like HPLC (as HPLC-ICP-MS), it allows for the quantification of phosphorus within each speciated phosphate fraction. nih.govmetu.edu.tr This hyphenated technique combines the separation power of HPLC with the element-specific, low-detection-limit capabilities of ICP-MS. nih.gov

Electrochemical and Other Emerging Analytical Techniques

Electrochemical methods are used to study the properties of phosphoric acid solutions and the poisoning of catalysts by phosphate ions. tandfonline.comkoreascience.kr Techniques such as cyclic voltammetry (CV) and linear sweep voltammetry (LSV) can be employed to characterize the electrochemical behavior of these systems. koreascience.kr The electroactivity ranges at different electrodes (e.g., platinum, vitreous carbon) have been determined in water-phosphoric acid mixtures. tandfonline.com

Novel analytical approaches have been developed to evaluate the degree of phosphoric acid poisoning on platinum-based catalyst surfaces by monitoring the hydrogen peroxide decomposition reaction. koreascience.kr Furthermore, the evolution of surfaces like graphite (B72142) in phosphoric acid, which is relevant to graphene production, has been studied using a combination of electrochemical methods, atomic force microscopy (AFM), and Raman spectroscopy. beilstein-journals.org These emerging techniques provide valuable insights into the interfacial behavior and reactivity of diphosphoric acid and its derivatives in various applications.

Viii. Future Research Directions and Emerging Paradigms in Diphosphoric Acid Hydrate Chemistry

Development of Novel Synthetic Approaches for Controlled Hydration

The precise control of hydration in diphosphoric acid is a critical challenge that directly influences its properties and applications. Current research is geared towards moving beyond traditional bulk synthesis methods to more nuanced approaches that allow for the specific formation of desired hydrate (B1144303) structures.

Historically, diphosphoric acid has been prepared by heating orthophosphoric acid, a process that often results in a mixture of ortho-, pyro-, and polyphosphoric acids rather than a pure compound. lookchem.comwikipedia.org While methods like ion exchange from sodium pyrophosphate and the reaction of lead pyrophosphate with hydrogen sulfide (B99878) offer purer solutions, they have limitations in terms of yield and scalability. wikipedia.orgcollegedunia.com

Future synthetic strategies are likely to focus on:

Template-Directed Synthesis: Utilizing organic or inorganic templates to guide the crystallization of specific diphosphoric acid hydrate polymorphs. This could involve the use of structured solvents or self-assembled monolayers to control the nucleation and growth process.

Mechanochemistry: Employing mechanical force, such as ball milling, to drive the hydration reaction in a controlled, solvent-free environment. This approach could offer a more environmentally friendly and efficient route to specific hydrates.

Microfluidic Reactors: Using microfluidic devices to precisely control reaction parameters such as temperature, concentration gradients, and reaction time on a micro-scale. This would enable the rapid screening of conditions for the formation of Diphosphoric acid--water (1/1) and other hydrates.

A significant area of interest is the controlled hydration and dehydration of solid phosphoric acid (SPA) catalysts. The level of hydration directly impacts the equilibrium between orthophosphoric acid (H₃PO₄) and pyrophosphoric acid (H₄P₂O₇), which in turn affects the catalyst's activity and selectivity in processes like olefin oligomerization. researchgate.netscispace.com Research has shown that decreasing the hydration level can increase the amount of pyrophosphoric acid, leading to higher selectivity for longer-chain alkenes. researchgate.net

In-Situ Characterization of Dynamic Processes

Understanding the dynamic interplay between diphosphoric acid and water molecules at the molecular level is crucial for controlling its properties. Traditional ex-situ characterization techniques provide a static picture, but the real behavior of these hydrates is dynamic. Therefore, the development and application of in-situ characterization methods are paramount.

Recent advancements in spectroscopic and diffraction techniques are enabling researchers to probe these dynamic processes in real-time:

In-Situ X-ray and Neutron Diffraction: These techniques can monitor changes in the crystal structure of diphosphoric acid hydrates during hydration, dehydration, and other chemical reactions. This provides direct evidence of phase transitions and the formation of intermediate species.